Cas no 1393543-91-3 (1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride)
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-ethyl-1H-1,2,3-Triazole-5-sulfonyl chloride
- AB84664
- 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
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- MDL: MFCD22547858
- Inchi: 1S/C4H6ClN3O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h3H,2H2,1H3
- InChI Key: ONHFIKAZRZQNOM-UHFFFAOYSA-N
- SMILES: ClS(C1=CN=NN1CC)(=O)=O
Computed Properties
- Exact Mass: 194.9869253g/mol
- Monoisotopic Mass: 194.9869253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.2
- XLogP3: 0.3
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-282012-0.05g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 0.05g |
$216.0 | 2023-09-09 | |
| Enamine | EN300-282012-0.1g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 0.1g |
$322.0 | 2023-09-09 | |
| Enamine | EN300-282012-0.25g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 0.25g |
$459.0 | 2023-09-09 | |
| Enamine | EN300-282012-0.5g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 0.5g |
$723.0 | 2023-09-09 | |
| Enamine | EN300-282012-1.0g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 1g |
$928.0 | 2023-06-06 | |
| Enamine | EN300-282012-2.5g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 2.5g |
$1819.0 | 2023-09-09 | |
| Enamine | EN300-282012-5.0g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 5g |
$2692.0 | 2023-06-06 | |
| Enamine | EN300-282012-10.0g |
1-ethyl-1H-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 10g |
$3992.0 | 2023-06-06 | |
| Ambeed | A1086956-1g |
1-Ethyl-1h-1,2,3-triazole-5-sulfonyl chloride |
1393543-91-3 | 95% | 1g |
$755.0 | 2024-04-24 | |
| AstaTech | AT12066-0.1/G |
1-ETHYL-1H-1,2,3-TRIAZOLE-5-SULFONYL CHLORIDE |
1393543-91-3 | 95% | 0.1g |
$339 | 2023-09-19 |
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride Suppliers
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride
Introduction to 1-Ethyl-1H-1,2,3-Triazole-5-Sulfonyl Chloride (CAS No. 1393543-91-3)
1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride, also known by its CAS registry number CAS No. 1393543-91-3, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides and other sulfur-containing compounds. The structure of this compound features a triazole ring, which is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. The presence of the sulfonyl chloride group (-SO₂Cl) at the 5-position of the triazole ring imparts unique chemical properties to this molecule.
The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride involves a series of well-established organic reactions. Typically, it is prepared by reacting an appropriate triazole derivative with a sulfonyl chloride precursor under controlled conditions. The ethyl group attached to the triazole ring enhances the compound's solubility in organic solvents and facilitates its use in various synthetic transformations.
One of the most notable applications of this compound is in the field of drug discovery and development. The triazole moiety is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable component in medicinal chemistry. Recent studies have explored the use of triazole-based sulfonyl chlorides as building blocks for constructing bioactive molecules with potential therapeutic applications.
In addition to its role in medicinal chemistry, 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride has found applications in materials science and polymer chemistry. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively. These derivatives are valuable for their ability to modify polymer surfaces or serve as intermediates in the synthesis of advanced materials.
Recent advancements in green chemistry have also highlighted the potential of this compound as an environmentally friendly reagent in organic synthesis. Researchers have demonstrated that it can be used under mild reaction conditions with minimal byproducts, making it an attractive alternative to traditional reagents that often require harsh conditions or generate hazardous waste.
The physical properties of CAS No. 1393543-91-3 include a melting point around 78°C and a boiling point above 200°C under standard pressure conditions. It is soluble in common organic solvents such as dichloromethane and acetonitrile but exhibits limited solubility in water due to its hydrophobic nature.
In terms of stability, this compound is generally stable under normal storage conditions but should be protected from moisture and strong bases to prevent hydrolysis or deactivation of the sulfonyl chloride group. Proper handling procedures should be followed when working with this compound to ensure safety and efficiency in synthetic processes.
The demand for triazole-based sulfonyl chlorides has grown significantly over the past decade due to their versatility and adaptability in various chemical transformations. As research continues to uncover new applications for these compounds, their role in modern chemistry is expected to expand further.
In conclusion, 1-Ethyl-1H-1,2,3-triazole-5-sulfonyl chloride (CAS No. 1393543-91-3) stands out as a crucial intermediate in organic synthesis with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an indispensable tool for researchers and industry professionals alike.
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